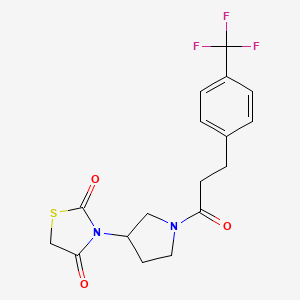
3-(1-(3-(4-(三氟甲基)苯基)丙酰基)吡咯烷-3-基)噻唑烷-2,4-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a complex organic molecule characterized by its trifluoromethylphenyl group, pyrrolidine core, and thiazolidine dione structure
科学研究应用
Chemistry:
This compound serves as a precursor in the synthesis of more complex molecules.
It is used in studying reaction mechanisms involving heterocyclic compounds.
Biology:
Utilized in the development of bioactive molecules that can interact with biological systems.
Helps in probing enzyme-substrate interactions due to its unique structure.
Medicine:
Potentially used in the design of pharmaceutical drugs targeting specific enzymes or receptors.
Investigated for anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry:
Used in the manufacture of specialty chemicals and advanced materials.
Plays a role in the development of agrochemicals and pest control agents.
准备方法
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 4-(Trifluoromethyl)phenylpropanoyl chloride
React 4-(Trifluoromethyl)phenylpropanoic acid with thionyl chloride (SOCl₂) under reflux conditions to form 4-(Trifluoromethyl)phenylpropanoyl chloride.
Step 2: Formation of pyrrolidine intermediate
The resultant 4-(Trifluoromethyl)phenylpropanoyl chloride is reacted with pyrrolidine in the presence of a base like triethylamine (TEA) to yield the intermediate 1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidine.
Step 3: Cyclization
This intermediate undergoes cyclization with thiazolidine-2,4-dione under acidic or basic conditions to form 3-(1-(3-(4-(Trifluoromethyl)phenyl)propanoyl)pyrrolidin-3-yl)thiazolidine-2,4-dione.
Industrial Production Methods: The industrial production methods are similar but scaled up, often involving optimized conditions for higher yield and purity. This can include using automated reactors, continuous flow chemistry, and advanced purification techniques like high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions:
Oxidation:
The compound may undergo oxidation at the pyrrolidine ring under strong oxidizing conditions to form N-oxides.
Reduction:
Reduction reactions might be carried out on the carbonyl groups or the thiazolidine ring using reducing agents like sodium borohydride (NaBH₄).
Substitution:
The trifluoromethyl group could be involved in nucleophilic substitution reactions under specific conditions.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide (H₂O₂), osmium tetroxide (OsO₄)
Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Solvents: Methanol, ethanol, dichloromethane (DCM)
Major Products:
The major products depend on the reaction conditions, such as oxidized derivatives, reduced forms, or substituted products involving the trifluoromethyl group.
作用机制
The compound's mechanism of action varies depending on its application. For pharmaceutical applications:
It can interact with enzyme active sites, inhibiting their activity.
Targets specific molecular pathways involved in disease processes, modulating their effects.
相似化合物的比较
2-(4-(Trifluoromethyl)phenyl)thiazolidine-4-carboxylic acid
1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione
3-(4-Methylphenyl)-thiazolidine-2,4-dione
This compound's distinctive structure and functionality make it a valuable subject of study across multiple disciplines.
属性
IUPAC Name |
3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3S/c18-17(19,20)12-4-1-11(2-5-12)3-6-14(23)21-8-7-13(9-21)22-15(24)10-26-16(22)25/h1-2,4-5,13H,3,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESVUXANEXLYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C(=O)CSC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
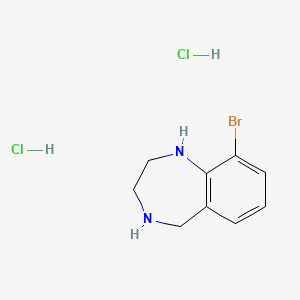
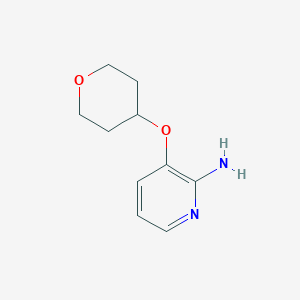
![(3E)-3-({[(2H-1,3-benzodioxol-5-yl)methyl]amino}methylidene)-1-benzyl-3,4-dihydro-1H-2lambda6,1-benzothiazine-2,2,4-trione](/img/structure/B2570276.png)
![N-[4-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2,5-DICHLOROTHIOPHENE-3-CARBOXAMIDE](/img/structure/B2570277.png)
![[3-[(1-Cyclobutylaziridin-2-yl)methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2570278.png)
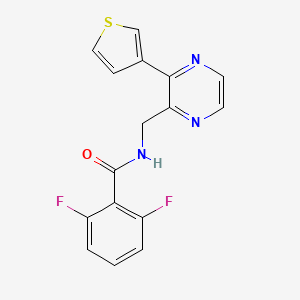
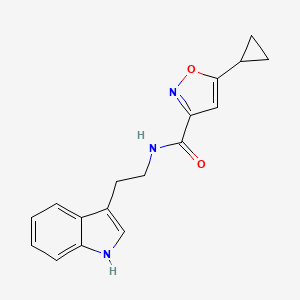
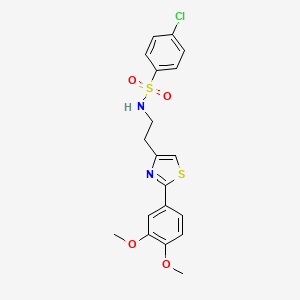
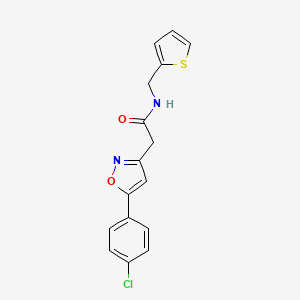
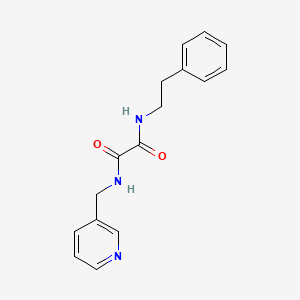
![Tert-butyl 2-azaspiro[4.4]nonane-3-carboxylate](/img/structure/B2570286.png)
![5-[(2,5-dimethylphenyl)methyl]-1-(2-methylphenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2570290.png)
![N-[(3R,4S)-4-Hydroxyoxolan-3-yl]cyclobutanecarboxamide](/img/structure/B2570291.png)
![N-(4-chlorobenzyl)-2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)acetamide](/img/structure/B2570296.png)
